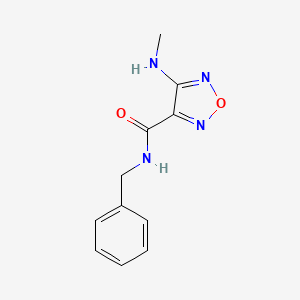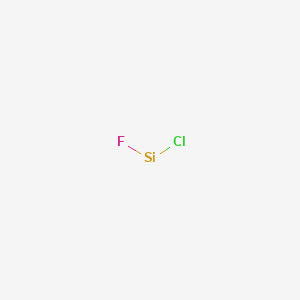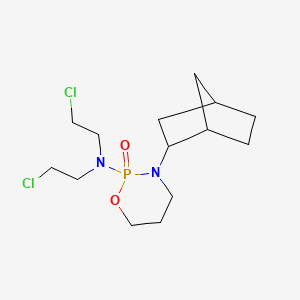![molecular formula C5H11NO5S3 B14431361 L-Alanine, 3-[(2-sulfoethyl)dithio]- CAS No. 77698-46-5](/img/structure/B14431361.png)
L-Alanine, 3-[(2-sulfoethyl)dithio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, 3-[(2-sulfoethyl)dithio]- is a chemical compound with the molecular formula C5H11NO4S2. It is a derivative of L-Alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a sulfoethyl group attached to the dithio moiety, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, 3-[(2-sulfoethyl)dithio]- typically involves the reaction of L-Alanine with 2-sulfoethyl disulfide under specific conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves large-scale synthesis using automated reactors. The process includes the continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, 3-[(2-sulfoethyl)dithio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the disulfide bond, leading to the formation of thiol derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, thiol derivatives, and substituted alanine compounds. These products have diverse applications in chemical synthesis and research.
Scientific Research Applications
L-Alanine, 3-[(2-sulfoethyl)dithio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to protein structure and function, particularly in the formation and breaking of disulfide bonds.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(2-sulfoethyl)dithio]- involves its interaction with biological molecules, particularly proteins. The compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine, 3-[(2-sulfoethyl)dithio]-: Similar in structure but contains a cysteine residue instead of alanine.
L-Methionine, 3-[(2-sulfoethyl)dithio]-: Contains a methionine residue and has different reactivity.
L-Serine, 3-[(2-sulfoethyl)dithio]-: Contains a serine residue and is used in different biochemical applications.
Uniqueness
L-Alanine, 3-[(2-sulfoethyl)dithio]- is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ability to form and break disulfide bonds makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
77698-46-5 |
|---|---|
Molecular Formula |
C5H11NO5S3 |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-sulfoethyldisulfanyl)propanoic acid |
InChI |
InChI=1S/C5H11NO5S3/c6-4(5(7)8)3-13-12-1-2-14(9,10)11/h4H,1-3,6H2,(H,7,8)(H,9,10,11)/t4-/m0/s1 |
InChI Key |
IOIUPXKRMFWYFW-BYPYZUCNSA-N |
Isomeric SMILES |
C(CS(=O)(=O)O)SSC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CS(=O)(=O)O)SSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


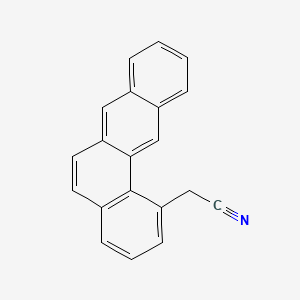
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
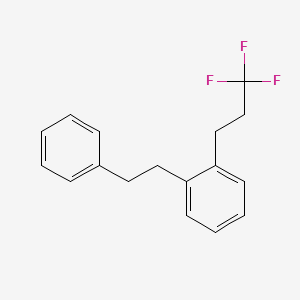
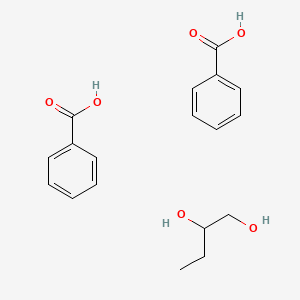
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
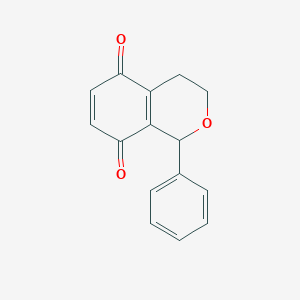
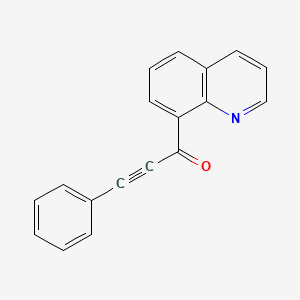
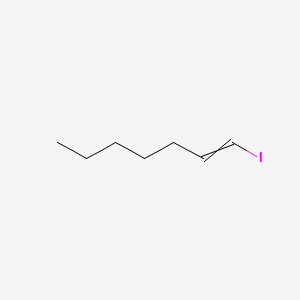
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
